molecular formula C7H10N2 B078465 3,5-Dimethylpyridin-4-amine CAS No. 43078-60-0

3,5-Dimethylpyridin-4-amine

Cat. No.: B078465
CAS No.: 43078-60-0
M. Wt: 122.17 g/mol
InChI Key: QFLLABOTLITCPP-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridin-4-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and catalysis.

Scientific Research Applications

3,5-Dimethylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

3,5-Dimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine, is a highly versatile nucleophilic catalyst . It primarily targets the process of acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Mode of Action

This compound interacts with its targets by acting as a catalyst. It has been used to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins . It is also used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

Biochemical Pathways

It is known that it plays a significant role in the synthesis of indoles (via fischer indole synthesis), and 1h-tetrazoles (via click chemistry) .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of the action of this compound is the facilitation of various chemical reactions, particularly acylation reactions and esterifications . It enables the synthesis of complex organic compounds, contributing to advancements in organic chemistry and natural products chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures . It may form combustible mixtures with air on intense heating .

Safety and Hazards

DMAP may be harmful if inhaled, and it causes respiratory tract irritation. It may be fatal if absorbed through skin and causes skin irritation. It is also toxic if swallowed .

Future Directions

DMAP-based ionic liquids have shown promise as green alternatives to traditional solvents in organic synthesis . They have been used as catalysts in various reactions, and their use is expected to increase in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-dimethylpyridine with ammonia or an amine under high pressure and temperature conditions. Another approach involves the reduction of 3,5-dimethyl-4-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group in 3,5-dimethyl-4-nitropyridine can be reduced to an amino group.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon or Raney nickel are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to this compound.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    3,4-Dimethylpyridine: Another derivative of pyridine with different substitution patterns.

Uniqueness: 3,5-Dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and an amino group on the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

3,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLLABOTLITCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481699
Record name 3,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43078-60-0
Record name 3,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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